molecular formula C16H13ClO4 B6410668 3-(2-Chloro-5-methoxycarbonylphenyl)-2-methylbenzoic acid CAS No. 1261939-58-5

3-(2-Chloro-5-methoxycarbonylphenyl)-2-methylbenzoic acid

Cat. No.: B6410668
CAS No.: 1261939-58-5
M. Wt: 304.72 g/mol
InChI Key: DIFNMDNYSMGIAG-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxycarbonylphenyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a chloro group, a methoxycarbonyl group, and a methylbenzoic acid moiety

Properties

IUPAC Name

3-(2-chloro-5-methoxycarbonylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-9-11(4-3-5-12(9)15(18)19)13-8-10(16(20)21-2)6-7-14(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFNMDNYSMGIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691966
Record name 2'-Chloro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-58-5
Record name 2'-Chloro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methoxycarbonylphenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the chloro group.

    Esterification: The carboxylic acid group is esterified to form the methoxycarbonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methoxycarbonylphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(2-Chloro-5-methoxycarbonylphenyl)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxycarbonylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-5-methoxycarbonylphenyl)boronic acid
  • 2-Chloro-5-methoxycarbonylbenzeneboronic acid

Uniqueness

3-(2-Chloro-5-methoxycarbonylphenyl)-2-methylbenzoic acid is unique due to the presence of both a chloro group and a methoxycarbonyl group on the benzoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

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